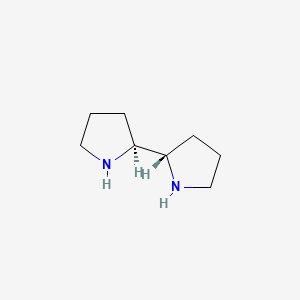
(R)-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL is a chiral organic compound with the molecular formula C5H12O3 It is a derivative of propanediol, where one of the hydroxyl groups is substituted with a methoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL typically involves the following steps:
Starting Material: The synthesis begins with ®-glycidol, a chiral epoxide.
Methoxymethylation: The epoxide ring of ®-glycidol is opened using methanol in the presence of an acid catalyst, such as hydrochloric acid, to introduce the methoxymethyl group.
Purification: The resulting product is purified using standard techniques such as distillation or recrystallization to obtain ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce diols.
科学研究应用
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group and the chiral center play crucial roles in determining the compound’s binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the application.
相似化合物的比较
Similar Compounds
(S)-(+)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL: The enantiomer of ®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL with similar chemical properties but different biological activity.
1,2-PROPANEDIOL: A simpler diol without the methoxymethyl substitution, used in various industrial applications.
2-METHOXY-1-PROPANOL: A related compound with a methoxy group but lacking the second hydroxyl group.
Uniqueness
®-(-)-2-(METHYLMETHOXY)-1,2-PROPANEDIOL is unique due to its chiral nature and the presence of both hydroxyl and methoxymethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in asymmetric synthesis and chiral drug development.
属性
CAS 编号 |
159350-97-7 |
|---|---|
分子式 |
C5H12O3 |
分子量 |
120.15 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4S)-3-[(2R,3R)-4-Chloro-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B1149456.png)
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B1149460.png)
